molecular formula C11H10F3NO2 B14792363 (2S,3S)-1-Benzyl-3-(trifluoromethyl)aziridine-2-carboxylic acid

(2S,3S)-1-Benzyl-3-(trifluoromethyl)aziridine-2-carboxylic acid

Katalognummer: B14792363
Molekulargewicht: 245.20 g/mol
InChI-Schlüssel: SIXZSDVTRRTIMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R)-1-Benzyl-3-(trifluoromethyl)aziridine-2-carboxylic acid is a unique organic compound characterized by its aziridine ring, benzyl group, and trifluoromethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-Benzyl-3-(trifluoromethyl)aziridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with a trifluoromethyl-substituted epoxide in the presence of a base, leading to the formation of the aziridine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R)-1-Benzyl-3-(trifluoromethyl)aziridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

(2R,3R)-1-Benzyl-3-(trifluoromethyl)aziridine-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism by which (2R,3R)-1-Benzyl-3-(trifluoromethyl)aziridine-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate biological pathways and lead to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R,3R)-1-Benzyl-3-methylaziridine-2-carboxylic acid: Similar structure but lacks the trifluoromethyl group.

    (2R,3R)-1-Benzyl-3-(chloromethyl)aziridine-2-carboxylic acid: Contains a chloromethyl group instead of a trifluoromethyl group.

    (2R,3R)-1-Benzyl-3-(difluoromethyl)aziridine-2-carboxylic acid: Contains a difluoromethyl group instead of a trifluoromethyl group.

Eigenschaften

Molekularformel

C11H10F3NO2

Molekulargewicht

245.20 g/mol

IUPAC-Name

1-benzyl-3-(trifluoromethyl)aziridine-2-carboxylic acid

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)9-8(10(16)17)15(9)6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,16,17)

InChI-Schlüssel

SIXZSDVTRRTIMV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C(C2C(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.